2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Description
The exact mass of the compound 2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is 452.22122615 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-5-17-7-9-18(10-8-17)32-22-13-27(3,4)14-23(33)24(22)28(20(15-29)25(32)30)19-12-16(2)6-11-21(19)31-26(28)34/h6-12H,5,13-14,30H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBVVLUAZODNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C4(C5=C(C=CC(=C5)C)NC4=O)C(=C2N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101978 | |
| Record name | 2′-Amino-1′-(4-ethylphenyl)-1,2,5′,6′,7′,8′-hexahydro-5,7′,7′-trimethyl-2,5′-dioxospiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696646-75-0 | |
| Record name | 2′-Amino-1′-(4-ethylphenyl)-1,2,5′,6′,7′,8′-hexahydro-5,7′,7′-trimethyl-2,5′-dioxospiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696646-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Amino-1′-(4-ethylphenyl)-1,2,5′,6′,7′,8′-hexahydro-5,7′,7′-trimethyl-2,5′-dioxospiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the class of spiro[indole-quinoline] derivatives. Its structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure often exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
These activities stem from the compound's ability to interact with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole and quinoline derivatives. For instance:
- Mechanism of Action : Indole derivatives have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins. This mechanism is critical for the effectiveness of many anticancer agents.
- Case Study : A study involving a related indole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 = 190 nM against CCRF-CEM leukemia cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | CCRF-CEM | 0.190 |
| Indole Derivative B | HCT 116 | 6.76 |
| Indole Derivative C | A549 | 371.36 |
Antimicrobial Activity
Indole-containing compounds are known for their antimicrobial properties. The presence of specific substituents can enhance their efficacy against bacterial and fungal strains.
- Study Findings : A recent investigation into similar compounds revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties.
- Research Insights : Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets:
- Targets Identified : Caspase 9 and P53 mutant proteins have shown favorable binding affinities with spiro[indole-quinoline] derivatives.
- Binding Affinities : The Gibbs free energy scores from these studies suggest strong interactions that could translate into effective therapeutic actions against cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
